Caffeine monohydrate

Übersicht

Beschreibung

Caffeine monohydrate is a crystalline form of caffeine, a naturally occurring stimulant found in various plants such as coffee beans, tea leaves, and cacao pods. It is a nitrogenous organic compound belonging to the alkaloid group, known for its stimulating effects on the central nervous system. This compound is commonly used in pharmaceuticals, dietary supplements, and as a food additive due to its ability to enhance alertness and reduce fatigue .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Caffeine can be synthesized through several methods, including the methylation of theobromine or theophylline. One common synthetic route involves the reaction of dimethylurea with malonic acid in the presence of phosphorus oxychloride, followed by cyclization to form caffeine. The reaction conditions typically involve high temperatures and the use of solvents such as acetonitrile .

Industrial Production Methods: Industrial production of caffeine often involves the extraction from natural sources such as coffee beans and tea leaves. The extracted caffeine is then purified and crystallized to form caffeine monohydrate. The process includes steps like solvent extraction, filtration, and recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Caffeine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Caffeine can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction of caffeine can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of methyl groups with other functional groups using reagents like alkyl halides.

Major Products: The major products formed from these reactions include paraxanthine, theobromine, and theophylline, which are also metabolites of caffeine in the human body .

Wissenschaftliche Forschungsanwendungen

Ergogenic Effects in Sports and Exercise

Caffeine monohydrate is well-documented as an ergogenic aid that enhances athletic performance. Its primary mechanism involves the antagonism of adenosine receptors, leading to increased alertness and reduced perception of effort during physical activity.

Key Findings:

- Performance Enhancement: Research indicates that caffeine can improve endurance performance and high-intensity exercise output. For instance, a study showed that doses of caffeine (2-6 mg/kg body mass) significantly improved cycling time trial performances among trained athletes, particularly those with specific genetic variants influencing caffeine metabolism .

- Mechanisms of Action: Caffeine enhances performance by increasing the release of neurotransmitters such as dopamine and norepinephrine, which improve mood and focus . It also influences the mobilization of intracellular calcium, enhancing muscle contraction efficiency .

Data Table: Caffeine's Ergogenic Effects

| Study Reference | Dose (mg/kg) | Performance Improvement (%) | Population |

|---|---|---|---|

| Womack et al. (2012) | 4 | 6.8 | Competitive cyclists |

| Guest et al. (2018) | 2-6 | Up to 13.7 | Male athletes |

| Bahrke & Morgan (2009) | 3 | 17% mood improvement | Older adults |

Cognitive Enhancement

This compound also plays a significant role in cognitive enhancement, impacting attention, memory, and overall mental performance.

Key Findings:

- Attention and Reaction Time: Studies have shown that low doses of caffeine (3 mg/kg) can significantly decrease reaction times in cognitive tasks . This effect is particularly pronounced in individuals who do not regularly consume caffeine.

- Long-term Benefits: Epidemiological studies suggest that regular caffeine consumption is associated with a reduced risk of neurodegenerative diseases such as Alzheimer's and Parkinson's .

Data Table: Cognitive Effects of Caffeine

| Study Reference | Dose (mg/kg) | Cognitive Improvement (%) | Population |

|---|---|---|---|

| Shushtari et al. (2021) | 3 | Significant RT decrease | Healthy adults |

| Gunter et al. (2020) | 3-6 | Enhanced attention | Mixed population |

Clinical Applications

This compound has therapeutic applications in clinical settings, particularly for respiratory conditions.

Key Findings:

- Respiratory Support in Infants: Caffeine is used to treat apnea of prematurity in infants, helping to stimulate breathing . Its use in combination with other medications has shown efficacy in managing respiratory depression.

- Pain Relief: Caffeine is often included in analgesic formulations due to its ability to enhance the efficacy of pain relief medications .

Data Table: Clinical Uses of Caffeine

| Application | Indication | Mechanism of Action |

|---|---|---|

| Apnea of Prematurity | Respiratory support in newborns | Stimulation of respiratory centers |

| Pain Relief | Enhances analgesic effects | Inhibition of phosphodiesterase enzymes |

Wirkmechanismus

Caffeine exerts its effects primarily by antagonizing adenosine receptors in the brain, which inhibits the depressant effects of adenosine and leads to increased neuronal activity. This results in enhanced release of neurotransmitters such as dopamine and norepinephrine, promoting wakefulness and alertness. Additionally, caffeine influences other molecular targets, including phosphodiesterase enzymes and calcium channels, contributing to its diverse physiological effects .

Vergleich Mit ähnlichen Verbindungen

Caffeine is often compared with other methylxanthines such as theobromine and theophylline:

Theobromine: Found in cacao, it has milder stimulant effects and is less potent than caffeine.

Theophylline: Used in respiratory therapies, it has bronchodilator properties but is less commonly consumed as a stimulant.

Caffeine Anhydrous: A dehydrated form of caffeine, it is more concentrated and often used in dietary supplements for its rapid absorption and potent effects

Caffeine monohydrate stands out due to its high solubility in water and its widespread use in various industries, making it a versatile and valuable compound .

Biologische Aktivität

Caffeine monohydrate, a widely consumed stimulant, is recognized for its significant biological activity, particularly in enhancing cognitive and physical performance. This article delves into the mechanisms of action, effects on various physiological systems, and relevant case studies that illustrate its impact.

Caffeine exerts its biological effects primarily through the following mechanisms:

- Adenosine Receptor Antagonism : Caffeine blocks adenosine receptors, particularly A1 and A2A subtypes, which leads to increased neurotransmitter release, including dopamine and norepinephrine. This antagonism enhances alertness and reduces fatigue .

- Phosphodiesterase Inhibition : As a non-selective inhibitor of phosphodiesterases (PDEs), caffeine prevents the breakdown of cyclic adenosine monophosphate (cAMP), thus increasing its levels in cells. This action promotes lipolysis and enhances energy metabolism .

- Intracellular Calcium Mobilization : Caffeine stimulates ryanodine receptors, leading to increased calcium release from the endoplasmic reticulum, which can enhance muscle contraction and metabolic processes .

Effects on Physical Performance

This compound is noted for its ergogenic properties across various forms of exercise. Research indicates that it can improve endurance, strength, and overall athletic performance. Key findings include:

- Endurance Enhancement : Studies have shown that caffeine can significantly extend exercise duration. For instance, trained cyclists improved their time to exhaustion from 75 minutes to 96 minutes after ingesting 5 mg/kg body weight of caffeine .

- Strength and Power : Meta-analyses confirm that caffeine supplementation enhances muscle strength and power output in both aerobic and anaerobic activities. It has been shown to improve performance in high-intensity interval training and resistance exercises .

Case Studies

Several studies have documented the effects of this compound on various populations:

- Cognitive Performance in Older Adults : A study involving older adults demonstrated that caffeine ingestion (3 mg/kg) improved mood states and cognitive performance but did not significantly enhance muscular strength .

- Creatine Loading Studies : Research indicated that combining creatine with caffeine did not significantly affect strength outcomes compared to a placebo group. However, it highlighted the importance of timing and dosing in supplementation strategies for optimizing performance .

- Acute Effects on Marksmanship : An investigation into military personnel found that acute caffeine intake (400 mg) positively influenced psycho-physiological responses during marksmanship tasks, suggesting its utility in high-stakes environments .

Summary of Findings

The biological activity of this compound is multifaceted, influencing numerous physiological systems and enhancing both cognitive and physical performance. Below is a summary table highlighting key findings from various studies:

| Study Type | Population | Caffeine Dose | Main Findings |

|---|---|---|---|

| Endurance Exercise | Trained Cyclists | 5 mg/kg | Increased time to exhaustion by 28% |

| Strength Training | Young Adults | 300 mg | Improved muscle strength without significant side effects |

| Cognitive Performance | Older Adults | 3 mg/kg | Enhanced mood and cognitive function |

| Military Performance | Warfighters | 400 mg | Improved marksmanship under stress |

Eigenschaften

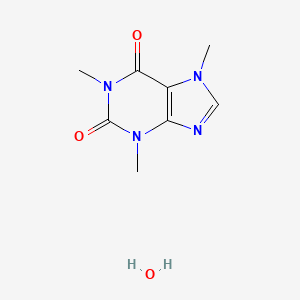

IUPAC Name |

1,3,7-trimethylpurine-2,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.H2O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHGOKZNRDAXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206015 | |

| Record name | Caffeine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5743-12-4 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5743-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T65I06326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.